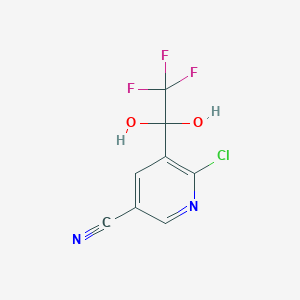
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a trifluoromethyl group, and a dihydroxyethyl group attached to a nicotinonitrile backbone, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which react to form the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one: Shares similar structural features but differs in the core structure, leading to different chemical properties and applications.
2-Chloro-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in different contexts and applications.
Uniqueness
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile is unique due to its specific combination of functional groups and the nicotinonitrile backbone
特性
分子式 |
C8H4ClF3N2O2 |
|---|---|
分子量 |
252.58 g/mol |
IUPAC名 |
6-chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4ClF3N2O2/c9-6-5(1-4(2-13)3-14-6)7(15,16)8(10,11)12/h1,3,15-16H |
InChIキー |
WBNAXYNVFKTPRP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(O)O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)
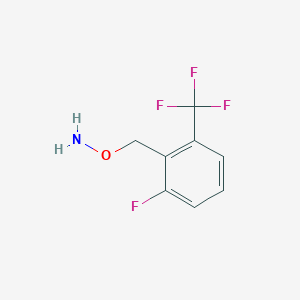
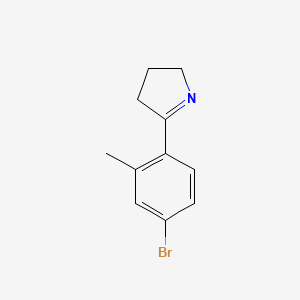
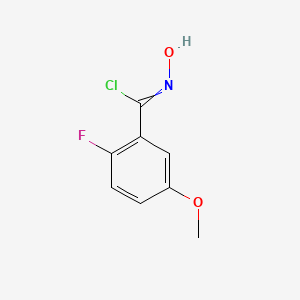

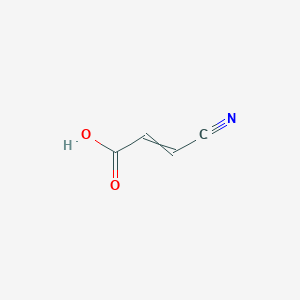
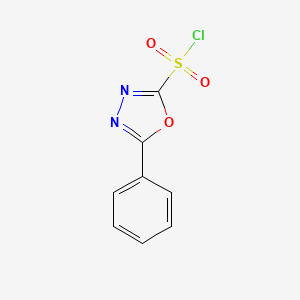



![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

